Bisphenol A-d6

Description

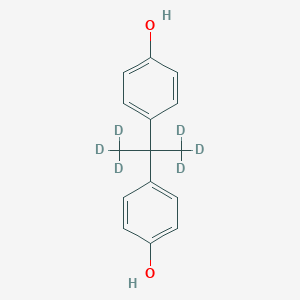

Structure

3D Structure

Properties

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584370 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86588-58-1 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86588-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Bisphenol A-d6 and its chemical structure

An In-depth Technical Guide to Bisphenol A-d6

Introduction

Bisphenol A (BPA) is a synthetic organic compound extensively used in the manufacturing of polycarbonate plastics and epoxy resins.[1] It is classified as an endocrine-disrupting compound (EDC) due to its ability to mimic estrogen, and exposure has been associated with various health concerns.[1][2][3] Accurate quantification of BPA in environmental and biological matrices is therefore critical for toxicological studies and regulatory monitoring. This compound (BPA-d6) is a stable, deuterium-labeled isotopologue of BPA.[1] Its primary application is as an internal standard in analytical chemistry, where its use significantly enhances the accuracy and reliability of quantifying BPA.[4]

Core Utility: The Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) co-elutes with the analyte and exhibits identical chemical and physical behavior during sample extraction, derivatization, and ionization.[5] However, it must be distinguishable by the mass spectrometer. BPA-d6 fulfills these criteria perfectly. By substituting six hydrogen atoms with deuterium on the two methyl groups of the isopropylidene bridge, its mass is increased by 6 Daltons (M+6) compared to native BPA.

When a known quantity of BPA-d6 is added ("spiked") into a sample at the beginning of the workflow, any loss of the target analyte (BPA) during the complex sample preparation process is mirrored by a proportional loss of the IS. The final quantification is based on the ratio of the signal from the analyte to the signal from the internal standard, thereby correcting for procedural variations and matrix effects and ensuring highly precise results.[4][6]

Chemical Structure and Properties

BPA-d6 shares the same core structure as BPA, with the key difference being the isotopic labeling of the methyl groups.

Caption: Chemical structure of this compound.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized below for reference.

| Property | Value | Source(s) |

| CAS Number | 86588-58-1 | [1][4] |

| Molecular Formula | C₁₅H₁₀D₆O₂ | [4] |

| Molecular Weight | 234.32 g/mol | [4] |

| Synonyms | 2,2-Bis(4-hydroxyphenyl)propane-methyl-d6, 4,4'-Isopropylidenediphenol-(methyl-D6) | |

| Physical Form | Solid | |

| Melting Point | 157-159 °C | |

| Boiling Point | 220 °C / 4 mmHg | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% | |

| Mass Shift vs. BPA | M+6 |

Experimental Protocols and Methodologies

BPA-d6 is integral to validated analytical methods, such as ASTM Standard D7574-16, for determining BPA in environmental waters.[7] It is also widely used in human biomonitoring studies for measuring BPA and its analogues in urine.[6]

Logical Workflow for BPA Quantification

The following diagram illustrates the typical workflow for quantifying BPA in a biological or environmental sample using BPA-d6 as an internal standard.

Caption: Workflow for BPA analysis using BPA-d6 as an internal standard.

General Protocol for BPA Quantification in Urine via SPE LC-MS/MS

This protocol provides a detailed methodology adapted from published methods for the analysis of BPA in urine samples.[6]

1. Reagents and Materials:

-

Bisphenol A (BPA) analytical standard

-

This compound (BPA-d6) internal standard (IS)

-

HPLC or LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid or Ammonium Hydroxide (for mobile phase modification)

-

β-glucuronidase enzyme (for deconjugation)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

BPA-free collection containers and laboratory plastics

2. Preparation of Standards:

-

Stock Solutions: Prepare individual stock solutions of BPA and BPA-d6 in methanol (e.g., 1 mg/mL).

-

Working Standards: Create a series of calibration standards by serially diluting the BPA stock solution. Each calibration standard must be spiked with the internal standard working solution to a constant final concentration (e.g., 20 ng/mL).[6]

-

Internal Standard Spiking Solution: Prepare a working solution of BPA-d6 (e.g., 1 µg/mL) for spiking into samples.

3. Sample Preparation:

-

Thawing and Aliquoting: Thaw urine samples and aliquot a precise volume (e.g., 1 mL) into a clean tube.

-

Internal Standard Spiking: Spike each sample, calibration standard, and quality control sample with a precise volume of the BPA-d6 working solution.

-

Enzymatic Deconjugation: Since BPA is often present in urine as a glucuronide conjugate, add β-glucuronidase enzyme and incubate the samples (e.g., at 37°C for 2-4 hours) to release free BPA.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes (BPA and BPA-d6) with an appropriate solvent like methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid, is used to separate BPA from other matrix components.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in negative mode.

-

Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both BPA and BPA-d6 to ensure identity and quantification.

-

5. Quantification:

-

Generate a calibration curve by plotting the peak area ratio (BPA / BPA-d6) against the concentration of the calibration standards.

-

Calculate the peak area ratio for each sample and determine its BPA concentration using the linear regression equation from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers, analytical chemists, and regulatory bodies. Its use as an internal standard provides a robust and reliable method for correcting analytical variability, enabling the precise and accurate quantification of BPA in complex matrices. This, in turn, is essential for assessing human exposure levels, understanding potential health risks, and enforcing regulatory limits on this ubiquitous environmental contaminant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img.antpedia.com [img.antpedia.com]

The Synthesis and Isotopic Purity of Bisphenol A-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bisphenol A-d6 (BPA-d6) and the rigorous analytical methods required to determine its isotopic purity. Deuterated compounds like BPA-d6 are indispensable as internal standards in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in complex matrices. This document details a common synthetic route, outlines the experimental protocols for both synthesis and purity assessment, and presents the data in a clear, comparative format.

Synthesis of this compound

The most prevalent method for synthesizing Bisphenol A is the acid-catalyzed condensation of two equivalents of a phenolic compound with one equivalent of acetone. For the synthesis of this compound, where the six hydrogen atoms on the two methyl groups of the isopropylidene bridge are replaced with deuterium, acetone-d6 is utilized as a key starting material.

Experimental Protocol: Acid-Catalyzed Condensation for BPA-d6

This protocol describes a representative method for the synthesis of BPA-d6.

Materials:

-

Phenol (2.2 molar equivalents)

-

Acetone-d6 (1.0 molar equivalent, with a specified isotopic purity, e.g., 99.5 atom % D)

-

Strong acid catalyst (e.g., p-Toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin)

-

Toluene (for washing)

-

Methanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a minimal amount of a suitable solvent.

-

Catalyst Addition: Add the acid catalyst to the phenol solution and stir until it is dissolved or evenly suspended.

-

Addition of Acetone-d6: While stirring, slowly add acetone-d6 to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for several hours until the starting materials are consumed.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude BPA-d6 may precipitate out of the solution.

-

Purification:

-

Filtration and Washing: Filter the crude product and wash it with cold toluene to remove unreacted phenol.[1]

-

Recrystallization: Further purify the solid by recrystallization. Dissolve the crude BPA-d6 in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.[1]

-

Isolation and Drying: Collect the purified crystals by filtration, wash with cold deionized water, and dry under a vacuum.[1]

-

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality and reliability of the synthesized BPA-d6 as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] It is important to distinguish between isotopic enrichment, the percentage of deuterium at a specific labeled position, and species abundance, the percentage of the total population of molecules with a specific isotopic composition.[4]

Experimental Protocol: Isotopic Purity Determination by HRMS

HRMS is the preferred method for determining the isotopic distribution of a deuterated compound due to its high mass accuracy and resolution, which allows for the separation and quantification of different isotopologues (d0 to d6).[3]

Methodology:

-

Sample Preparation: Prepare a stock solution of the synthesized BPA-d6 in a suitable solvent such as methanol (e.g., 100 µg/mL). Further dilute this solution to working concentrations for analysis.[1]

-

Chromatographic Separation (LC-MS):

-

Column: A C18 reversed-phase column is typically used for separation.[1]

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid, is a common mobile phase system.

-

Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample.

-

-

Mass Spectrometric Analysis:

-

Data Analysis:

-

The acquired mass spectrum will display a cluster of peaks corresponding to the different isotopologues of BPA ([M-H]⁻ or [M+H]⁺).

-

Identify the peaks for the fully deuterated species (d6) and the less-deuterated species (d0 to d5) based on their accurate masses.

-

Integrate the area under each peak.

-

Calculate the isotopic purity as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.[3]

-

Experimental Protocol: Structural Confirmation by NMR Spectroscopy

While HRMS quantifies the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms within the molecular structure.[3]

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified BPA-d6 in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.[1]

-

¹H NMR Spectroscopy:

-

Acquisition: Acquire a proton NMR spectrum.

-

Analysis: In the ¹H NMR spectrum of BPA-d6, the signal corresponding to the methyl protons will be significantly diminished or absent, confirming successful deuteration at the intended positions. The only observable signal in that region would be a residual proton signal from the deuterated methyl groups, which would appear as a multiplet due to deuterium coupling.[1]

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire a carbon-13 NMR spectrum.

-

Analysis: The carbon signals for the deuterated methyl groups will appear as multiplets due to coupling with deuterium, and their chemical shift may be slightly different compared to the non-deuterated compound.

-

Quantitative Data Summary

The isotopic purity of synthesized BPA-d6 is a critical parameter. The following table summarizes representative quantitative data for commercially available deuterated Bisphenol A and the typical isotopic distribution that can be expected.

| Parameter | Value | Source |

| Product | Bisphenol A-(dimethyl-d6) | |

| Isotopic Purity (atom % D) | 98 atom % D | |

| Chemical Purity | 99% (CP) | |

| Typical Isotopic Distribution of a d6 Compound | ||

| d6 Isotopologue Abundance | > 98% | Representative Data |

| d5 Isotopologue Abundance | < 2% | Representative Data |

| d4 Isotopologue Abundance | < 0.5% | Representative Data |

| d0-d3 Isotopologue Abundance | < 0.1% | Representative Data |

Note: The exact isotopic distribution can vary between synthesis batches and depends on the isotopic purity of the starting materials.[3]

Visualizations

Synthesis of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Bisphenol A-d6

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Bisphenol A-d6

Introduction

This compound (BPA-d6) is the deuterium-labeled analogue of Bisphenol A (BPA), a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[1] Given the classification of BPA as a reproductive, developmental, and systemic toxicant, and its role as an endocrine-disrupting compound (EDC), the precise quantification of its presence in biological and environmental samples is of paramount importance.[1] BPA-d6 serves as an ideal internal standard for analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry (MS) and liquid chromatography (LC) methods for the precise measurement of BPA.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and relevant biological context for researchers and drug development professionals. The most common form is Bisphenol A-(dimethyl-d6), where the six deuterium atoms replace the hydrogen atoms on the two methyl groups of the isopropylidene bridge.[2][3]

Chemical and Physical Properties

The properties of this compound are summarized below. Data primarily corresponds to the dimethyl-d6 isotopic variant.

General and Physical Properties

| Property | Value | Source |

| Appearance | Solid, white crystalline solid or flakes | [4][5] |

| Melting Point | 157-159 °C | [4][6] |

| Boiling Point | 220 °C at 4 mmHg | [4][6] |

| Solubility | Soluble in DMSO (100 mg/mL) and other common organic solvents.[1][7] Very poor solubility in water.[7] | [1][7] |

| Storage | Store at room temperature, away from light and moisture.[8][9][10] For stock solutions, -20°C for one month or -80°C for up to six months is recommended.[1] | [1][8][9][10] |

| Stability | Stable if stored under recommended conditions. Re-analysis of chemical purity is recommended after three years.[8] | [8] |

Chemical Identifiers and Molecular Data

| Identifier | Value | Source |

| Chemical Name | 4,4′-[1-(Methyl-d3)ethylidene-2,2,2-d3]bisphenol | [2] |

| Synonyms | 2,2-Bis(4-hydroxyphenyl)propane-d6, 4,4′-(Isopropylidene-d6)diphenol | [2][11] |

| CAS Number | 86588-58-1 | [2][4][12] |

| Unlabeled CAS | 80-05-7 | [8][12] |

| Molecular Formula | C₁₅D₆H₁₀O₂ | [4][6] |

| Molecular Weight | 234.32 g/mol | [4][6][10] |

| Isotopic Purity | ≥98 atom % D | [4][6] |

| Chemical Purity | ≥99% (CP) | [4][6] |

| Mass Shift | M+6 | [4][6] |

| SMILES | [2H]C([2H])([2H])C(c1ccc(O)cc1)(c2ccc(O)cc2)C([2H])([2H])[2H] | [4][12] |

| InChI Key | IISBACLAFKSPIT-WFGJKAKNSA-N | [4][6] |

Note: Other deuterated forms exist, such as Bisphenol A-d16 ((CD₃)₂C(C₆D₄OD)₂), which has a molecular weight of 244.38 g/mol and CAS number 96210-87-6.[9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for ensuring its quality and proper application in research.

Synthesis: Acid-Catalyzed Condensation

The standard method for synthesizing deuterated Bisphenol A involves the acid-catalyzed condensation of deuterated precursors.[3] For BPA-d6, this specifically involves the reaction of non-deuterated phenol with acetone-d6.

Materials:

-

Phenol (2.1 molar equivalents)

-

Acetone-d6 (1.0 molar equivalent, 99.5 atom % D)[3]

-

p-Toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin (catalytic amount, e.g., 0.05 molar equivalents)[3]

-

Nitrogen gas

-

Toluene for washing

-

Aqueous ethanol for recrystallization

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a stirrer and a condenser, combine phenol and the catalytic amount of p-toluenesulfonic acid.[3]

-

Addition of Acetone-d6: While stirring the mixture, slowly add acetone-d6.[3]

-

Reaction Conditions: Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring. The reaction is typically monitored for completion using techniques like Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The precipitated this compound is filtered and washed with toluene to remove unreacted phenol.[13]

-

Recrystallization: The crude product is then recrystallized from aqueous ethanol to yield the purified solid this compound.[13]

Analytical Characterization Protocols

Confirmation of the isotopic enrichment, molecular weight, and purity of the synthesized BPA-d6 is essential and is primarily achieved through mass spectrometry and NMR spectroscopy.[3]

1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight (234.32 g/mol ) and isotopic enrichment (M+6 shift).[4][6]

-

Sample Preparation: A small amount of the purified BPA-d6 is dissolved in a suitable volatile solvent, such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer.

-

Methodology:

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquire the mass spectrum in the relevant mass-to-charge (m/z) range.

-

Analyze the spectrum to confirm the presence of the molecular ion peak corresponding to the mass of BPA-d6.

-

Compare the isotopic distribution pattern with the theoretical pattern for a molecule containing six deuterium atoms to verify isotopic purity.

-

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the structure and the specific locations of deuterium labeling.

-

Sample Preparation: Dissolve a few milligrams of the purified BPA-d6 in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.[3]

-

Methodology:

-

Acquire the ¹H NMR spectrum.

-

In the spectrum of BPA-(dimethyl-d6), the characteristic singlet peak for the two methyl groups in unlabeled BPA (around 1.5-1.6 ppm) will be absent.[5]

-

The signals for the aromatic protons on the phenyl rings should remain present and can be compared to the spectrum of an unlabeled BPA standard to confirm the structural integrity of the rest of the molecule.[14][15]

-

Biological Context: Endocrine Disruption Pathway

Bisphenol A is a known xenoestrogen, meaning it can interfere with the endocrine system by mimicking the biological activity of estrogen.[1][7] It exerts its effects primarily by binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that function as ligand-activated transcription factors. The binding of BPA to these receptors can initiate a signaling cascade that alters the expression of estrogen-responsive genes, leading to potential adverse health effects.[1] BPA-d6 is used to accurately measure the levels of its unlabeled counterpart in studies investigating these effects.

Safety and Handling

This compound shares the same hazard profile as its unlabeled counterpart. It is classified as a substance that may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is suspected of damaging fertility.[16] It is also toxic to aquatic life with long-lasting effects.[16]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

-

Handling: Use only in well-ventilated areas. Avoid formation and inhalation of dust.[16]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. For skin contact, wash with plenty of soap and water.[16]

This technical guide provides a foundational understanding of the properties, synthesis, and analysis of this compound, equipping researchers with the necessary information for its effective use as an internal standard in scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. Bisphenol A-(dimethyl-d6) D 98atom , 99 CP 86588-58-1 [sigmaaldrich.com]

- 5. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bisphenol A-(dimethyl-d6) 98 atom % D, 99% (CP) | 86588-58-1 [sigmaaldrich.com]

- 7. Bisphenol A - Wikipedia [en.wikipedia.org]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Bisphenol A (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Bisphenol A (propane-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2775-1 [isotope.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | CAS 86588-58-1 | LGC Standards [lgcstandards.com]

- 13. Bisphenol A | 80-05-7 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Bisphenol A-d6 (CAS 86588-58-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bisphenol A-d6 (BPA-d6), a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol A (BPA). Given the global concern over BPA's endocrine-disrupting properties, precise and reliable measurement is paramount in environmental, clinical, and toxicological research. This guide details its chemical properties, a representative synthesis protocol, its application in analytical methodologies, and the biological pathways of its unlabeled analogue, Bisphenol A.

Core Chemical and Physical Properties

This compound is a deuterated form of Bisphenol A, where six hydrogen atoms on the two methyl groups of the isopropylidene bridge have been replaced with deuterium. This isotopic substitution results in a mass shift of +6 Da, making it an ideal internal standard for mass spectrometry-based quantification methods. Its physical and chemical properties are nearly identical to those of native BPA, ensuring similar behavior during sample preparation and chromatographic separation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 86588-58-1 | [1][2][3][4][5][6] |

| Unlabeled CAS No. | 80-05-7 | [1][2] |

| Molecular Formula | C₁₅H₁₀D₆O₂ | [3][4][6] |

| Molecular Weight | 234.32 g/mol | [3][6] |

| Synonyms | 4,4'-(Isopropylidene-d6)diphenol, 2,2-Bis(4-hydroxyphenyl)propane-d6 | [4][5] |

| Appearance | White Solid | [5] |

| Melting Point | 157-159 °C | |

| Boiling Point | 220 °C at 4 mmHg | |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | ≥99% (CP) | |

| Storage Conditions | Room Temperature, in a well-sealed container | [1] |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. |[1] |

Synthesis Protocol: Acid-Catalyzed Condensation

The synthesis of deuterated Bisphenol A typically involves the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[7][8] For this compound, deuterated acetone is used as a starting material.

Objective: To synthesize this compound via the condensation of phenol and acetone-d6.

Materials:

-

Phenol

-

Acetone-d6 (99.5+ atom % D)

-

Strong acid catalyst (e.g., p-Toluenesulfonic acid or ion-exchange resin)[7]

-

Anhydrous Toluene

-

Methanol

-

Deionized water

Equipment:

-

Round-bottom flask with magnetic stirrer and condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Recrystallization apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve two molar equivalents of phenol in anhydrous toluene.

-

Addition of Reactants: Add one molar equivalent of acetone-d6 to the solution.

-

Catalysis: Introduce a catalytic amount of the strong acid catalyst (e.g., p-toluenesulfonic acid).

-

Condensation Reaction: Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic phase with deionized water to remove the acid catalyst and any water-soluble impurities.

-

Solvent Removal: Remove the toluene solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol/water, to obtain a pure, crystalline solid.[7]

-

Characterization: Confirm the identity, chemical purity, and isotopic enrichment of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Caption: Workflow for the synthesis of this compound.

Application in Isotope Dilution Mass Spectrometry

This compound is the internal standard of choice for quantifying BPA in complex matrices such as urine, serum, water, and food products.[9][10][11][12] The isotope dilution technique involves adding a known amount of BPA-d6 to a sample before processing. Because BPA-d6 is chemically identical to the native BPA analyte, it experiences the same losses during extraction, cleanup, and derivatization. By measuring the ratio of the native analyte to the stable isotope-labeled standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural losses.[10]

Experimental Protocol: Quantification of BPA in Water Samples by SPE-LC-MS/MS

This protocol provides a representative method for the determination of Bisphenol A in environmental water samples.[9]

1. Sample Preparation and Spiking:

-

Collect a 250 mL water sample.

-

Spike the sample with a known concentration of this compound (e.g., 25 ng/mL) to serve as the internal standard.[11]

-

Adjust the sample pH to 2 using a suitable acid.

2. Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a polymer-based sorbent) according to the manufacturer's instructions.

-

Load the acidified water sample onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent (e.g., water) to remove interferences.

-

Elute the retained analytes (BPA and BPA-d6) with an organic solvent like methyl tert-butyl ether (MTBE).[9]

3. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 1 mL) of a mobile phase-compatible solvent (e.g., water/methanol mixture).[9]

4. LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample into a Liquid Chromatography (LC) system. Separation is typically achieved on a C18 or Biphenyl column with a gradient elution using mobile phases such as water and acetonitrile or methanol.[13][14]

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[9] Electrospray Ionization (ESI) in negative ion mode is commonly used.[10]

Table 2: Example Mass Spectrometry MRM Parameters for BPA and BPA-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Mode |

|---|---|---|---|---|

| Bisphenol A | 227.3 | 133.1 | 212.3 | Negative |

| This compound | 233.1 | 137.1 | 218.2 | Negative |

Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The precursor ion for BPA-d6 is often cited as m/z 233.1, reflecting the mass difference from deuteration.

Caption: Analytical workflow for BPA quantification using BPA-d6.

Biological Signaling Pathways of Bisphenol A

While BPA-d6 is used for analytical quantification, its biological activity is considered identical to that of unlabeled Bisphenol A. BPA is a well-documented xenoestrogen, meaning it mimics the effects of the natural hormone estradiol.[15] Its primary mechanism of action involves binding to and activating estrogen receptors (ERα and ERβ).[16][17] This interaction can disrupt normal endocrine signaling and trigger a cascade of downstream cellular events.[18]

BPA's binding to estrogen receptors can initiate both classical genomic and rapid non-genomic pathways:

-

Genomic Pathway: Upon binding ERs in the nucleus, the BPA-ER complex can bind to Estrogen Response Elements (EREs) on DNA, modulating the transcription of target genes. This can lead to changes in cell proliferation, apoptosis, and migration.[16]

-

Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors (mERs), such as G-protein coupled estrogen receptors (GPERs).[17] This leads to rapid activation of intracellular signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.[16][18]

Chronic exposure to BPA has been linked to the activation of inflammatory pathways, involving signaling molecules like NF-κB and pro-inflammatory cytokines such as IL-6 and TNF-α.[19]

Caption: Simplified signaling pathways of Bisphenol A.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | CAS 86588-58-1 | LGC Standards [lgcstandards.com]

- 3. Bisphenol A-(dimethyl-d6) | 86588-58-1 | LDA58858 [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. img.antpedia.com [img.antpedia.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 14. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Does Bisphenol a (BPA) Specifically Interfere with the Estrogen Receptor Pathway? → Learn [pollution.sustainability-directory.com]

- 16. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisphenol A Promotes the Progression of Hormone-Sensitive Breast Cancers Through Several Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. pharmacytimes.com [pharmacytimes.com]

Navigating the Safe Use of Bisphenol A-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and biological context for Bisphenol A-d6 (BPA-d6). Given that Bisphenol A (BPA) is a well-documented endocrine disruptor, understanding the safe handling and potential biological interactions of its deuterated analogue is paramount for researchers in various fields, including toxicology, pharmacology, and drug development.[1] This guide synthesizes critical safety information, experimental protocols, and the known signaling pathways affected by this class of compounds to ensure safe and effective laboratory use.

Safety Data Sheet (SDS) Summary for this compound

The following table summarizes the key safety information for this compound, compiled from various supplier safety data sheets. It is imperative to consult the specific SDS for the product in use before handling.

| Hazard Category | Description | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed.[2] | GHS07 | H317: May cause an allergic skin reaction.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][5] |

| Skin Corrosion/Irritation | May cause an allergic skin reaction.[3][4] | GHS07 | H318: Causes serious eye damage.[3][4] | P272: Contaminated work clothing should not be allowed out of the workplace.[2][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4] | GHS05 | H335: May cause respiratory irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] | GHS08 | H360F: May damage fertility.[3] | P201: Obtain special instructions before use.[4][5] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | GHS07 | H411: Toxic to aquatic life with long lasting effects.[3][5] | P202: Do not handle until all safety precautions have been read and understood.[2][5] |

| Environmental Hazard | Toxic to aquatic life with long lasting effects.[3][5] | GHS09 | P273: Avoid release to the environment.[2][5] |

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₅D₆H₁₀O₂ | [3] |

| Molecular Weight | 234.32 g/mol | [3] |

| CAS Number | 86588-58-1 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 157-159 °C | [6] |

| Boiling Point | 220 °C at 4 mmHg | [6] |

| Isotopic Purity | ≥98 atom % D | [3] |

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound. The following logical workflow outlines the essential steps for safe handling in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[7]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile gloves).[2] Change gloves immediately if contaminated.

-

Respiratory Protection: If working with the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]

Engineering Controls:

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder to avoid aerosol formation.[2]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound for experimental use.

-

Preparation: Before starting, ensure all necessary PPE is worn and the work will be conducted in a chemical fume hood.

-

Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound solid into the vial.

-

Solvent Addition: Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., DMSO, methanol) to the vial to achieve the desired stock solution concentration.

-

Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution in a tightly sealed container in a dry, well-ventilated place, protected from light.[2]

Use of this compound as an Internal Standard in LC-MS/MS

This compound is commonly used as an internal standard for the quantification of Bisphenol A in biological and environmental samples due to its similar chemical and physical properties.[8]

-

Sample Preparation: To a known volume or weight of the sample (e.g., urine, water), add a precise amount of the this compound stock solution.[8]

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix. The co-presence of BPA-d6 accounts for any loss of the target analyte during this process.

-

Analysis: Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Quantification: The concentration of Bisphenol A in the original sample is calculated by comparing the peak area of the analyte to the peak area of the this compound internal standard.[8]

Biological Effects and Signaling Pathways

While this compound is primarily used as an analytical standard, its structural similarity to Bisphenol A means it is presumed to have similar biological activity. Bisphenol A is a known endocrine disruptor that can interfere with multiple signaling pathways.[9][10]

Endocrine Disruption and Nuclear Receptor Interaction

BPA exerts its endocrine-disrupting effects primarily by interacting with nuclear receptors, most notably the estrogen receptors (ERα and ERβ).[3][4] This interaction can mimic or block the effects of endogenous hormones, leading to downstream changes in gene expression.[9]

Key Signaling Pathways Activated by Bisphenol A

Research has shown that BPA can activate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12] These pathways are crucial in regulating cellular processes such as proliferation, inflammation, and apoptosis.[2][11]

References

- 1. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. art.torvergata.it [art.torvergata.it]

- 3. academic.oup.com [academic.oup.com]

- 4. Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of Bisphenol A-d6: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for the Bisphenol A-d6 (BPA-d6) analytical standard, a critical tool for the accurate quantification of Bisphenol A (BPA) in various matrices. The use of a stable isotope-labeled internal standard like BPA-d6 is essential for correcting matrix effects and variabilities in sample preparation and instrument response, particularly in sensitive analytical techniques such as mass spectrometry.

Overview of this compound Analytical Standard

This compound is a deuterated form of Bisphenol A, where six hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic labeling results in a mass shift of +6 amu, allowing for its differentiation from native BPA by a mass spectrometer while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard method for quantitative analysis.[1]

Commercial Supplier Data for this compound

The following table summarizes the product specifications for this compound analytical standards available from prominent commercial suppliers. This data is compiled from publicly available certificates of analysis and product information pages.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Format | CAS Number |

| Sigma-Aldrich | 588806 | 98 atom % D | 99% (CP) | Solid | 86588-58-1 |

| Cambridge Isotope Laboratories, Inc. | DLM-2775-1 | 98% | 98% | Neat | 86588-58-1 |

| CDN Isotopes | D-2476 | 99 atom % D | >98% | Solid | 86588-58-1 |

| LGC Standards | B519497 | 99.3% | 99.61% (HPLC) | Solid | 86588-58-1 |

| Veeprho | Not specified | Not specified | Not specified | Not specified | 86588-58-1 |

Experimental Protocols for the Use of this compound

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of BPA. Below are detailed methodologies for its application in LC-MS/MS and GC-MS analysis.

Protocol 1: Quantification of Bisphenol A in Biological Fluids by LC-MS/MS

This protocol is adapted from methodologies for the analysis of BPA in urine and serum.[2][3]

1. Sample Preparation and Extraction:

-

To a 1 mL aliquot of the biological fluid (e.g., urine, serum), add a known amount of this compound internal standard solution (e.g., 100 ng/mL in acetonitrile).

-

For conjugated BPA, perform enzymatic hydrolysis using β-glucuronidase/sulfatase at 37°C.

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) using a C18 cartridge.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

-

Bisphenol A: m/z 227 → 133 (quantifier), 227 → 212 (qualifier)

-

This compound: m/z 233 → 137 (or other appropriate fragment)

-

3. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the BPA quantifier ion to the peak area of the BPA-d6 internal standard against the concentration of the calibration standards.

-

Quantify the amount of BPA in the samples using the calibration curve.

Protocol 2: Quantification of Bisphenol A in Environmental Samples by GC-MS

This protocol is suitable for the analysis of BPA in water or soil samples.[4][5]

1. Sample Preparation and Derivatization:

-

Extract BPA from the sample matrix using an appropriate technique (e.g., SPE for water, solvent extraction for soil).

-

Add a known amount of this compound internal standard to the extract.

-

Evaporate the extract to dryness.

-

Derivatize the dried residue to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the phenolic hydroxyl groups to trimethylsilyl (TMS) ethers.[6]

2. GC-MS Instrumental Analysis:

-

Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Splitless injection mode.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

-

Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized BPA and BPA-d6.

3. Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the target ion for derivatized BPA to the peak area of the target ion for derivatized BPA-d6 against the concentration of the calibration standards.

-

Determine the concentration of BPA in the samples from the calibration curve.

Workflow for BPA Quantification using Isotope Dilution

The following diagram illustrates a typical workflow for the quantification of Bisphenol A in a sample using this compound as an internal standard.

Caption: A generalized workflow for the quantitative analysis of Bisphenol A using an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Determination of bisphenol A in foods using GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. library.dphen1.com [library.dphen1.com]

Decoding the Purity and Identity of Bisphenol A-d6: An In-depth Guide to Certificate of Analysis Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Bisphenol A-d6 (BPA-d6), a deuterated analog of Bisphenol A crucial for its use as an internal standard in quantitative analytical studies. Understanding the nuances of a CoA is paramount for ensuring the accuracy, reproducibility, and validity of experimental data. This document will dissect the key analytical tests, present the data in a clear and comparable format, and provide detailed experimental protocols for the methodologies cited.

Understanding the Certificate of Analysis

A Certificate of Analysis is a document that confirms a specific batch of a chemical compound meets a defined set of quality criteria.[1] It provides a detailed summary of the analytical tests performed to verify the identity, purity, and quality of the substance. For a deuterated standard like this compound, the CoA is critical for confirming not only its chemical purity but also its isotopic enrichment.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are examples and may vary between different suppliers and batches.

Table 1: Identification and Physical Properties

| Parameter | Specification | Example Result |

| Product Name | This compound | This compound |

| CAS Number | 86588-58-1 | 86588-58-1 |

| Molecular Formula | C₁₅H₁₀D₆O₂ | C₁₅H₁₀D₆O₂ |

| Molecular Weight | 234.32 g/mol | 234.32 g/mol |

| Appearance | White to Off-White Solid | White Solid |

Table 2: Purity and Composition Analysis

| Parameter | Specification | Example Result | Method |

| Purity (by NMR) | ≥98% | 99.5% | Quantitative NMR (qNMR) |

| HPLC Purity | ≥98% | 99.8% (at 230 nm) | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry (MS) |

| Elemental Analysis | Conforms to theoretical values | C: 76.89%, H+D: 7.74% | Combustion Analysis |

| Residual Solvents | As per USP <467> | Meets requirements | Gas Chromatography (GC) |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of chemical compounds by separating the main component from any non-volatile impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[2]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A common mobile phase composition is a mixture of acetonitrile and water (e.g., 50:50 v/v), sometimes with a small amount of acid like formic acid to improve peak shape.[2][3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where Bisphenol A exhibits strong absorbance, such as 230 nm or 275 nm.[2][3]

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound. For this compound, ¹H NMR is used to confirm the absence of significant protonated impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.[4][5]

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6][7]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Bisphenol A.[6][8]

-

Sample Preparation: A precisely weighed amount of this compound (e.g., 10-20 mg) is dissolved in a known volume of DMSO-d6 (e.g., 0.7 mL) in an NMR tube.[9] For qNMR, a certified internal standard with a known purity is also added in a precisely weighed amount.[5][10]

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. For qNMR, specific acquisition parameters are optimized to ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Data Processing and Analysis: The resulting spectrum is processed (Fourier transformation, phase correction, and baseline correction). For structural confirmation, the chemical shifts and coupling patterns are compared to a reference spectrum of Bisphenol A. For qNMR, the purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights, number of protons, and the purity of the internal standard.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the primary technique for determining the isotopic enrichment of a deuterated compound. High-resolution mass spectrometry is often employed for this purpose.[1]

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Bisphenol A.[11][12]

-

Analysis Mode: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region of this compound.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and the various deuterated species (d1, d2, d3, d4, d5, d6) are measured. The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all deuterated and non-deuterated species. The theoretical natural isotopic abundance of carbon-13 is also taken into account for accurate calculations.[13]

LC-MS/MS for Quantification (as an internal standard):

When this compound is used as an internal standard for the quantification of Bisphenol A, a tandem mass spectrometer (MS/MS) is typically used in Multiple Reaction Monitoring (MRM) mode.[12][14]

-

Precursor Ion: The deprotonated molecular ion of this compound ([M-H]⁻) is selected in the first quadrupole. For BPA-d6, this would be m/z 233.3 (calculated for C₁₅H₉D₆O₂).

-

Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell.

-

Product Ions: Specific fragment ions (product ions) are monitored in the third quadrupole. The transition from the precursor ion to a specific product ion provides high selectivity and sensitivity for quantification.

Elemental Analysis for Compositional Verification

Elemental analysis, typically through combustion analysis, is used to determine the percentage of carbon, hydrogen, and other elements in a compound.[15] This provides an independent verification of the compound's elemental composition.

Methodology:

-

Instrumentation: A CHNS/O elemental analyzer.

-

Principle: A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen.[16][17] The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

-

Analysis: The instrument software calculates the percentage of each element based on the detected amounts of the combustion gases and the initial sample weight. The results are then compared to the theoretical elemental composition of this compound.

Visualization of Workflows and Relationships

Certificate of Analysis (CoA) Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

Logical Relationship of Analytical Tests for Quality Assurance

This diagram shows the logical relationship between the different analytical tests performed to ensure the overall quality of this compound.

By thoroughly understanding and critically evaluating the data and methodologies presented in a Certificate of Analysis, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]

- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. Bisphenol A(80-05-7) 1H NMR [m.chemicalbook.com]

- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sciex.com [sciex.com]

- 12. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Elemental analysis - Wikipedia [en.wikipedia.org]

- 16. measurlabs.com [measurlabs.com]

- 17. researchgate.net [researchgate.net]

The Sentinel in the Sample: A Technical Guide to Bisphenol A-d6 in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

The pervasive nature of Bisphenol A (BPA) in our environment necessitates robust and accurate analytical methods to monitor its presence and assess potential risks to ecosystems and human health. This technical guide delves into the critical role of Bisphenol A-d6 (BPA-d6), a deuterated analog of BPA, as an indispensable tool in the precise quantification of BPA in diverse environmental matrices. Its application, primarily as an internal standard in isotope dilution mass spectrometry, provides a gold standard for accuracy, correcting for variations in sample preparation and instrumental analysis.

The Principle of Isotope Dilution: Enhancing Analytical Accuracy

The core of BPA-d6's utility lies in the principle of isotope dilution. In this technique, a known quantity of the isotopically labeled standard (BPA-d6) is added to a sample at the beginning of the analytical process. Because BPA-d6 is chemically identical to the native BPA, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of BPA in the sample can be determined with high accuracy and precision, effectively nullifying matrix effects and procedural inconsistencies.[1]

Analytical Methodologies: A Comparative Overview

The determination of BPA in environmental samples is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely employed technique for BPA analysis due to its high sensitivity, selectivity, and applicability to a broad range of environmental matrices.[1][2][3][4]

Table 1: Typical LC-MS/MS Parameters for BPA and BPA-d6 Analysis

| Parameter | Typical Setting |

| Chromatographic Column | C18 reversed-phase (e.g., 150 x 4.6 mm)[5] |

| Mobile Phase | Gradient of water (often with 5 mM ammonium acetate) and methanol or acetonitrile[5][6] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (BPA) | m/z 227[2][5] |

| Product Ions (BPA) | m/z 212, 133[2][5] |

| Precursor Ion (BPA-d6) | m/z 233 (assuming deuteration on the aromatic rings) |

| Product Ions (BPA-d6) | Specific to the deuteration pattern |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for BPA quantification. However, a derivatization step is typically required to increase the volatility and thermal stability of BPA.[3][4][7][8][9]

Table 2: Typical GC-MS Parameters for BPA and BPA-d6 Analysis

| Parameter | Typical Setting |

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[8] |

| Chromatographic Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |

| Ionization Mode | Electron Ionization (EI) |

| Selected Ions (SIM) | Specific m/z values for the derivatized BPA and BPA-d6 are monitored |

Experimental Protocols: From Sample to Result

The following protocols provide a generalized workflow for the analysis of BPA in environmental water and solid samples using BPA-d6 as an internal standard.

Workflow for BPA Analysis in Environmental Samples

Detailed Protocol for Water Sample Analysis using SPE and LC-MS/MS

-

Sample Collection and Preservation : Collect water samples in pre-cleaned amber glass bottles.[10] If not analyzed immediately, store at 4°C.[10]

-

Spiking : To a 100 mL water sample, add a known amount of BPA-d6 internal standard solution.

-

pH Adjustment : Adjust the sample pH to approximately 7.[11][12]

-

Solid-Phase Extraction (SPE) :

-

Conditioning : Condition a C18 SPE cartridge with sequential washes of methanol and deionized water.[12]

-

Loading : Pass the water sample through the conditioned cartridge at a controlled flow rate.

-

Washing : Wash the cartridge with deionized water to remove interferences.

-

Drying : Dry the cartridge under a stream of nitrogen.

-

Elution : Elute the trapped analytes (BPA and BPA-d6) with methanol or another suitable organic solvent.[12]

-

-

Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis : Inject the reconstituted sample into the LC-MS/MS system for analysis.

Detailed Protocol for Solid Sample (Soil/Sediment) Analysis using GC-MS

-

Sample Preparation : Air-dry the solid sample and sieve to ensure homogeneity.

-

Spiking : Add a known amount of BPA-d6 internal standard solution to a measured quantity of the dried sample.

-

Extraction :

-

Perform solvent extraction using a suitable solvent like acetonitrile.[7]

-

Ultrasonication or mechanical shaking can be used to enhance extraction efficiency.

-

-

Cleanup :

-

Centrifuge the extract and collect the supernatant.

-

A cleanup step using SPE may be necessary to remove co-extracted interfering compounds.

-

-

Derivatization :

-

Evaporate the cleaned extract to dryness.

-

Add the derivatizing agent (e.g., BSTFA) and heat to complete the reaction.[8]

-

-

GC-MS Analysis : Inject the derivatized sample into the GC-MS system.

Quantitative Data Summary

The use of BPA-d6 as an internal standard allows for the generation of high-quality quantitative data. The following table summarizes typical performance characteristics of analytical methods for BPA.

Table 3: Method Performance for BPA Analysis in Environmental Samples

| Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |

| Water | SPE-LC-MS/MS | 0.49 | 1.0 | 100-116 | [5] |

| Water | µ-SPE-HPLC-FD | 4 | 10 | 80.9-102.6 | [11] |

| Wastewater | SPE-GC/MS | 1-50 | 1-50 | 87-133 | [9] |

| Seawater | SPE-GC/MS | 0.01 µg/L | - | - | [13] |

| River Water | LLE-LC-MS | 37 | - | - | [14] |

LOD: Limit of Detection; LOQ: Limit of Quantification; µ-SPE: micro-Solid Phase Extraction; HPLC-FD: High-Performance Liquid Chromatography with Fluorescence Detection; LLE: Liquid-Liquid Extraction.

Conclusion

This compound is a cornerstone for the reliable and accurate quantification of BPA in environmental analysis. Its use in isotope dilution mass spectrometry, coupled with robust sample preparation techniques like SPE and advanced analytical instrumentation such as LC-MS/MS and GC-MS, provides the necessary precision and accuracy to meet the stringent demands of environmental monitoring and research. The methodologies outlined in this guide serve as a foundation for laboratories aiming to implement high-quality analytical procedures for the determination of this ubiquitous environmental contaminant.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-MS analysis of bisphenol A in human placental and fetal liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dphen1.com [library.dphen1.com]

- 9. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Application of Bisphenol A-d6 in Pharmacokinetic Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Stable Isotope Labeling in BPA Pharmacokinetics

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1][2][3] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing human health risks.[4] However, the ubiquitous nature of BPA presents a significant analytical challenge: distinguishing an administered dose from background environmental exposure.

The use of stable isotope-labeled (SIL) compounds, such as deuterated Bisphenol A (BPA-d6 or d16-BPA), provides a robust solution to this problem.[1] BPA-d6 is chemically identical to native BPA but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows it to be distinguished from background BPA using mass spectrometry (MS) techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[][6][7] This approach enables precise quantification of the administered dose's fate in the body, ensuring that the pharmacokinetic data generated is accurate and not confounded by pre-existing body burden.[1][]

Caption: Rationale for using BPA-d6 to overcome background contamination.

Pharmacokinetic Profile of Bisphenol A-d6

Studies using BPA-d6 have provided a clear picture of BPA's ADME properties in humans. The data consistently show that after oral administration, BPA is rapidly absorbed, extensively metabolized, and quickly excreted.

2.1 Absorption and Distribution Following oral ingestion, BPA-d6 is rapidly absorbed from the gastrointestinal tract.[8] Unconjugated (free) BPA-d6 appears in serum within 5 to 20 minutes of dosing.[1][3] The peak serum concentration (Cmax) for unconjugated BPA-d6 is typically reached around 1.3 to 1.6 hours post-administration.[1] For total d6-BPA (unconjugated + conjugated forms), the Cmax is observed slightly earlier, at approximately 1.1 hours.[1][2][3]

Dermal exposure results in a significantly different pharmacokinetic profile.[9][10] Absorption is much slower, and the systemically available dose is low (around 2.2-2.3% of the applied dose).[9][10] This slow absorption leads to a prolonged apparent half-life.[9][10]

2.2 Metabolism The primary metabolic pathway for BPA is conjugation in the liver (first-pass metabolism) and intestines.[11] BPA is rapidly and almost completely converted into its glucuronide and sulfate conjugates.[1][2] BPA-glucuronide is the major metabolite detected in both blood and urine.[12] In serum, unconjugated BPA comprises less than 1% of the total circulating d6-BPA at all times following oral exposure, highlighting the efficiency of this metabolic process.[1][2][3] Dermal exposure, however, bypasses hepatic first-pass metabolism to a degree, resulting in a higher percentage of free BPA in the blood (around 8.8-8.95%) compared to the oral route.[9][10]

Caption: Primary metabolic pathways of this compound.

2.3 Excretion Elimination of BPA and its conjugates is rapid.[2] Following oral administration, the terminal elimination half-life for both total and unconjugated d6-BPA is approximately 6.2 to 6.4 hours.[1][2][3] The vast majority of the administered dose is excreted in the urine, primarily as BPA-glucuronide.[12] Studies show a near-complete recovery of the administered d6-BPA dose in urine within 24 to 48 hours, with most subjects excreting over 90% within the first 24 hours.[1][8] In contrast, dermal exposure leads to a much longer apparent terminal half-life of 17 to 21 hours, with less than 2% of the applied dose recovered in urine after several days.[9][10][13]

Quantitative Pharmacokinetic Data

The use of BPA-d6 has enabled the precise calculation of key pharmacokinetic parameters. The tables below summarize data from human studies involving oral and dermal administration.

Table 1: Pharmacokinetic Parameters of BPA-d6 in Humans Following Oral Administration

| Parameter | Unconjugated d6-BPA | Total d6-BPA (Conjugated + Unconjugated) | Reference |

|---|---|---|---|

| Dose | 100 µg/kg bw | 100 µg/kg bw | [1] |

| Cmax (Mean) | 6.5 nM (1.5 ng/mL) | 1711 nM (390 ng/mL) | [1][2][3] |

| Tmax (Mean ± SD) | 1.3 ± 0.52 h | 1.1 ± 0.50 h | [1][2][3] |

| Terminal Half-Life (t½) (Mean ± SD) | 6.2 ± 2.6 h | 6.4 ± 2.0 h | [1][2][3] |

| % of Total BPA in Serum (at Cmax) | ~0.39% | 100% | [1] |

| Urinary Recovery | Not Applicable | 84 - 109% within 3 days |[1][2] |

Table 2: Pharmacokinetic Parameters of BPA-d6 in Humans Following Dermal Administration

| Parameter | Unconjugated d6-BPA | Total d6-BPA (Conjugated + Unconjugated) | Reference |

|---|---|---|---|

| Dose | 100 µg/kg bw (over 12h) | 100 µg/kg bw (over 12h) | [9][10] |

| Cmax (Mean) | 0.272 nM | 3.26 nM | [9][10][13] |

| Time to Detection | ~2.8 h | ~1.4 h | [9][10] |

| Terminal Half-Life (t½) (Mean ± SD) | 17.6 ± 7.69 h | 21.4 ± 9.81 h | [9] |

| % of Total BPA in Serum (AUC ratio) | ~8.8% | 100% | [9][10] |

| Urinary Recovery | Not Applicable | < 2% of applied dose after 6 days |[9] |

Experimental Methodologies

The protocols for human pharmacokinetic studies using BPA-d6 are rigorously designed to ensure data quality and participant safety.

4.1 Study Design and Dosing

-

Subjects: Studies typically involve a small cohort of healthy adult male and female volunteers.[1][9]

-

Dosing Compound: Deuterated BPA (d6-BPA or d16-BPA) is used to distinguish the administered dose from environmental BPA.[1][12]

-

Oral Administration: A common dose is 100 µg/kg body weight.[1][3] The d6-BPA is often dispensed onto a food item like a cookie or mixed into soup to simulate dietary exposure.[1][14]

-

Dermal Administration: A dose of 100 µg/kg body weight is applied to a defined skin area and left for a set period (e.g., 12 hours).[9][10]

4.2 Sample Collection and Processing

-

Blood (Serum): Blood samples are collected via an intravenous catheter at frequent intervals immediately following dosing (e.g., starting at 5 minutes) and for up to 12-24 hours, with additional samples taken over subsequent days.[1][3] Pre-dose samples are taken to establish a baseline.[8]

-

Urine: Subjects collect their entire urine volume at every void for the duration of the study (e.g., 3 days).[1] Collection times and volumes are meticulously recorded.[1]

-

Sample Processing: Blood is processed to yield serum. Both serum and urine samples are stored frozen until analysis. Care must be taken to avoid contamination from lab equipment, as many plastics can leach unlabeled BPA.[14][15]

4.3 Analytical Quantification

-